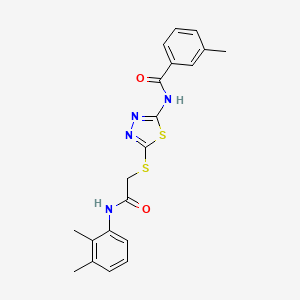
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole, and a thioether. It also contains a 2,3-dimethylphenyl group. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, thiophene derivatives can be synthesized by heterocyclization of various substrates . Similarly, oxadiazole derivatives can be synthesized through the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 2,3-dimethylphenyl group would likely contribute to the overall hydrophobicity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of chemical reactions. For example, thiophene derivatives can undergo various reactions including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and reactivity .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, which are structurally related to the compound , have been extensively studied for their anticancer properties . The presence of a thiadiazole ring, as found in this compound, is often associated with potential anticancer activity. Research could explore the efficacy of this compound against various cancer cell lines, investigating mechanisms of action such as apoptosis induction, cell cycle arrest, or inhibition of cancer cell proliferation.
Material Science: Organic Semiconductors
Compounds containing thiophene and thiadiazole rings are known for their applications in material science, particularly in the development of organic semiconductors . The compound’s structural features may allow it to act as a p-type semiconductor material, which could be utilized in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene derivatives are recognized for their anti-inflammatory properties . The compound could be synthesized and tested for its effectiveness as an anti-inflammatory agent, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-6-4-8-15(10-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIKOUUZACZEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)
![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)
![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)
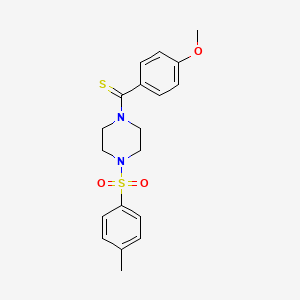
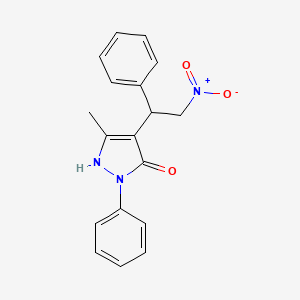
![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)
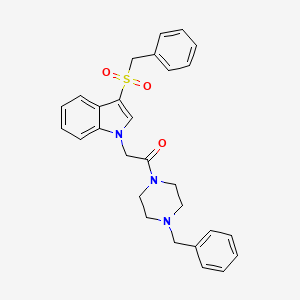
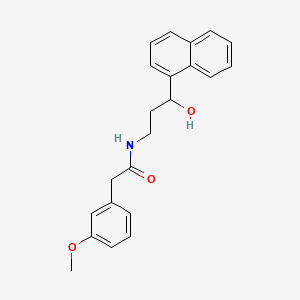
![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2857774.png)

![Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester](/img/structure/B2857777.png)
![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2857778.png)